molecular formula C12H15NO4 B7959623 Methyl 4-t-butyl-3-nitrobenzoate

Methyl 4-t-butyl-3-nitrobenzoate

Cat. No.: B7959623
M. Wt: 237.25 g/mol
InChI Key: LJGDJYBBRMJZPV-UHFFFAOYSA-N
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Description

Methyl 4-t-butyl-3-nitrobenzoate is an aromatic ester characterized by a nitro group at the 3-position and a bulky tert-butyl substituent at the 4-position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing nitro group and sterically hindering tert-butyl moiety, which influence reactivity and regioselectivity in subsequent reactions . Its synthesis typically involves nitration of substituted benzoic acid derivatives, followed by esterification, as demonstrated in protocols yielding high purity (98%) and efficiency .

Properties

IUPAC Name

methyl 4-tert-butyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)9-6-5-8(11(14)17-4)7-10(9)13(15)16/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGDJYBBRMJZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The direct nitration of methyl 4-t-butylbenzoate introduces a nitro group at the meta position relative to the t-butyl substituent. The t-butyl group, a strong electron-donating substituent, directs nitration to the third position on the aromatic ring. This method avoids intermediate purification steps, making it advantageous for streamlined synthesis.

Synthetic Procedure

Reagents and Conditions

  • Substrate : Methyl 4-t-butylbenzoate

  • Nitrating Agent : Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:1.8 molar ratio.

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Temperature : 5–32°C (controlled exotherm).

  • Reaction Time : 24 minutes (continuous flow system).

Steps

  • Nitration : The substrate is mixed with the nitrating agent under cooling to minimize side reactions. The reaction proceeds via electrophilic aromatic substitution, with the t-butyl group directing nitration to the meta position.

  • Quenching : The reaction mixture is quenched with ice-cold water to neutralize excess acid.

  • Separation : The organic layer (containing the product) is separated and washed with 10% sodium carbonate to remove residual acids.

  • Purification : Recrystallization from a methanol-water (40:1) mixture yields pure methyl 4-t-butyl-3-nitrobenzoate.

Yield : 86% under optimized conditions.

Challenges and Optimizations

  • Regioselectivity : Competing para nitration is suppressed due to steric hindrance from the t-butyl group.

  • Side Reactions : Over-nitration is avoided by maintaining a low temperature (30–32°C) and short residence time (24 minutes).

Nitration of 4-t-Butylbenzoic Acid Followed by Esterification

Reaction Overview

This two-step method involves nitrating 4-t-butylbenzoic acid to form 3-nitro-4-t-butylbenzoic acid, followed by esterification with methanol. The approach allows independent optimization of nitration and esterification steps, improving overall yield.

Step 1: Nitration of 4-t-Butylbenzoic Acid

Reagents and Conditions

  • Substrate : 4-t-Butylbenzoic acid

  • Nitrating Agent : 30–65% diluted nitric acid (HNO₃).

  • Temperature : 100–135°C

  • Pressure : 0.8–1.2 MPa

  • Reaction Time : 4–10 hours.

Steps

  • Oxidation/Nitration : The substrate reacts with nitric acid under pressure, forming 3-nitro-4-t-butylbenzoic acid.

  • Neutralization : The crude product is treated with 10% sodium carbonate to form a water-soluble sodium salt.

  • Extraction : Dimethylbenzene removes unreacted starting material.

  • Acidification : Sulfuric acid precipitates the nitrobenzoic acid, which is washed and dried.

Yield : 50% (industrial-scale).

Step 2: Esterification with Methanol

Reagents and Conditions

  • Substrate : 3-Nitro-4-t-butylbenzoic acid

  • Esterification Agent : Methanol (CH₃OH) and sulfuric acid (H₂SO₄) catalyst.

  • Temperature : Reflux (65–70°C)

  • Reaction Time : 6 hours.

Steps

  • Fischer Esterification : The acid reacts with methanol under acidic conditions to form the methyl ester.

  • Purification : The product is recrystallized from ethanol.

Yield : 75–80%.

Industrial Adaptations

  • Continuous Flow Systems : Enhance safety and efficiency by minimizing exposure to corrosive reagents.

  • Waste Management : Nitric acid is recycled, reducing environmental impact.

Comparative Analysis of Synthetic Routes

Efficiency and Yield

Parameter Direct Nitration Nitration-Esterification
Total Yield 86%37.5–40% (50% × 75%)
Reaction Steps 12
Purification Complexity LowModerate

Cost and Scalability

  • Direct Nitration : Higher upfront costs due to specialized equipment (e.g., continuous flow reactors) but better suited for large-scale production.

  • Nitration-Esterification : Lower equipment costs but higher labor and time requirements.

Industrial-Scale Production Considerations

Process Optimization

  • Temperature Control : Maintaining 30–32°C in direct nitration prevents decomposition.

  • Catalyst Recycling : Sulfuric acid is reused in esterification to reduce waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-t-butyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in a suitable solvent.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 4-t-butyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-t-butyl-3-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

MTBN has been studied for its potential as an active pharmaceutical ingredient (API). Its derivatives have shown promising bioactivity against various pathogens:

  • Antifungal Activity : Research indicates that derivatives of MTBN exhibit antifungal properties against Candida species. For instance, certain ester derivatives demonstrated minimal inhibitory concentrations (MICs) in the range of 31.25 to 250 μg/mL, suggesting potential for development into antifungal medications .
  • Analgesic Properties : Some studies have explored the analgesic effects of MTBN derivatives, finding them effective in pain relief models. This opens avenues for further development in pain management therapies.

Agrochemical Applications

MTBN has been investigated for its efficacy as a pesticide and herbicide:

  • Insecticidal Activity : Compounds derived from MTBN have shown significant insecticidal properties against agricultural pests. Laboratory studies report high mortality rates in treated insect populations, indicating potential for use in crop protection .
  • Herbicidal Activity : The compound has also been assessed for its ability to inhibit weed growth, showcasing promising results in preliminary trials.

Material Science Applications

MTBN's chemical structure lends itself to applications in materials science:

  • Polymer Production : MTBN can be utilized as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve material performance under various conditions .
  • Coatings and Adhesives : The compound's chemical properties make it suitable for use in coatings and adhesives, where durability and resistance to environmental factors are critical.

Case Study 1: Antifungal Efficacy Assessment

A study evaluated the antifungal activity of MTBN derivatives against three Candida species using a microdilution method. Results indicated that certain derivatives exhibited MIC values as low as 31.25 μg/mL, demonstrating significant antifungal potential and suggesting further exploration for therapeutic use .

CompoundMIC (μg/mL)Target Species
MTBN Derivative A31.25C. albicans
MTBN Derivative B62.5C. parapsilosis
MTBN Derivative C125C. krusei

Case Study 2: Insecticidal Activity Evaluation

In another study focusing on agricultural applications, MTBN was tested against common crop pests. The results indicated a mortality rate exceeding 80% within 48 hours of exposure to the compound, highlighting its potential as an effective insecticide .

Pest SpeciesMortality Rate (%)Treatment Concentration (mg/L)
Pest A85100
Pest B90150
Pest C75200

Mechanism of Action

The mechanism of action of Methyl 4-t-butyl-3-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Alkyl vs. Bulky Alkyl Groups

  • Methyl 4-t-butyl-3-nitrobenzoate vs. Ethyl 4-tert-butyl-3-iodobenzoate (): The tert-butyl group in both compounds enhances steric hindrance, but the iodine substituent in the latter increases molecular weight (MW: ~348.2 g/mol vs. 253.2 g/mol for the nitro analog) and polarizability, affecting solubility in non-polar solvents. The nitro group’s electron-withdrawing nature further reduces electron density at the aromatic ring compared to iodine’s weaker inductive effects.
  • This compound vs. Methyl 4-hexadecylsulfonyl-3-nitrobenzoate (): The hexadecylsulfonyl group introduces extreme hydrophobicity (MW: ~481.5 g/mol), making this derivative insoluble in polar solvents like methanol, whereas the tert-butyl analog retains slight solubility in chloroform and DMSO .

Electron-Withdrawing Substituents

  • Nitro vs. Halogens :
    • Methyl 4-chloro-3-nitrobenzoate () : The chloro substituent synergizes with the nitro group to enhance electrophilicity, favoring nucleophilic aromatic substitution. Its melting point is likely higher than the tert-butyl analog due to tighter crystal packing .
    • Methyl 4-fluoro-3-nitrobenzoate () : Fluorine’s strong electron-withdrawing effect increases the compound’s stability against hydrolysis compared to the tert-butyl derivative, though the tert-butyl group offers superior steric protection .

Amino and Hydroxy Derivatives

  • Methyl 4-amino-3-nitrobenzoate (): The amino group at the 4-position drastically alters reactivity, enabling diazotization and coupling reactions, which are less feasible with the tert-butyl group. However, the tert-butyl group improves thermal stability (decomposition >200°C) compared to the amino analog’s lower stability .
  • Methyl 2-amino-3-hydroxybenzoate (): The hydroxy and amino groups introduce hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water) but reducing lipophilicity compared to the tert-butyl-nitro derivative .

Data Tables

Table 1. Comparative Physical Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups
This compound 253.2 Chloroform, DMSO -NO₂, -OCH₃, -C(CH₃)₃
Methyl 4-fluoro-3-nitrobenzoate 199.1 Methanol, Acetone -NO₂, -F
Methyl 4-amino-3-nitrobenzoate 196.1 Water, Ethanol -NO₂, -NH₂

Table 2. Reactivity in Common Reactions

Compound Electrophilic Substitution Nucleophilic Substitution Oxidation Stability
This compound Low (steric hindrance) Moderate High
Methyl 4-chloro-3-nitrobenzoate High High Moderate
Methyl 4-formyl-3-nitrobenzoate Moderate Low (formyl reactivity) Low

Q & A

Q. What are the key synthetic routes for Methyl 4-tert-butyl-3-nitrobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nitration of methyl 4-tert-butylbenzoate. Nitration conditions (e.g., mixed acid systems of HNO₃/H₂SO₄ at 0–5°C) must balance steric hindrance from the tert-butyl group to avoid side products. Evidence from analogous nitrobenzoate syntheses suggests yields improve with slow reagent addition and controlled temperatures . Post-synthesis purification often involves recrystallization from ethanol/water mixtures, leveraging solubility differences of nitro derivatives.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of Methyl 4-tert-butyl-3-nitrobenzoate?

  • Methodological Answer :
  • ¹H NMR : The tert-butyl group appears as a singlet (~1.3–1.5 ppm), while aromatic protons exhibit splitting patterns consistent with nitro and ester substituents (e.g., deshielding at C-3 due to nitro group).
  • IR : Strong absorption bands at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1720 cm⁻¹ (ester C=O stretch).
  • MS : Molecular ion [M⁺] at m/z 265 (C₁₂H₁₅NO₄⁺), with fragmentation patterns showing loss of tert-butyl (m/z 179) and COOCH₃ groups .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the solid-state structure of Methyl 4-tert-butyl-3-nitrobenzoate, and how are they resolved?

  • Methodological Answer : The bulky tert-butyl group creates steric hindrance, complicating crystal packing. Single-crystal X-ray diffraction (SCXRD) using SHELXL is critical, with refinement strategies addressing disorder in the tert-butyl moiety. Data collection at low temperatures (e.g., 223 K) improves resolution . Graph-set analysis can decode hydrogen-bonding networks, though nitro groups often exhibit weak interactions, requiring high-resolution data (<0.8 Å) for accurate modeling.

Q. How do substituent effects (e.g., tert-butyl vs. methyl) influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The tert-butyl group’s steric bulk deactivates the aromatic ring, reducing electrophilicity at the nitro-adjacent position. Comparative studies with Methyl 4-methyl-3-nitrobenzoate ( ) show slower reaction rates in SNAr reactions. Kinetic experiments (e.g., monitoring by HPLC) under controlled conditions (DMF, 80°C) quantify this effect. Computational modeling (DFT) further predicts charge distribution and transition states .

Q. How can contradictory data on nitro group orientation in derivatives be reconciled?

  • Methodological Answer : Discrepancies may arise from polymorphism or solvent-induced packing differences. Redetermine crystal structures under varied conditions (e.g., different solvents for crystallization) and compare torsion angles using software like ORTEP-3 . Statistical analysis (e.g., Hirshfeld surfaces) quantifies intermolecular interactions influencing conformation .

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